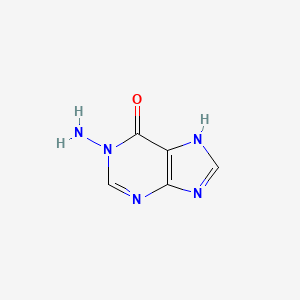

1-amino-7H-purin-6-one

Description

Historical Perspectives and Significance of Purine (B94841) Derivatives in Chemical and Biological Sciences

The study of purine chemistry is deeply intertwined with the history of biochemistry and molecular biology. Purine derivatives are not merely synthetic curiosities; they are central to life itself. avcr.cz Adenine (B156593) and guanine (B1146940), the foundational purine bases in DNA and RNA, are responsible for storing and transmitting genetic information. avcr.czwikipedia.org Beyond their role in nucleic acids, purine derivatives are integral components of essential cofactors like ATP, NADH, and FAD, which are vital for energy metabolism and a wide range of enzymatic reactions. avcr.cz The recognition of purines as key players in cellular signaling, acting as ligands for various receptors, has further broadened their significance. avcr.cz This profound biological importance has historically driven extensive research into the synthesis and properties of a multitude of purine analogues, leading to the discovery of thousands of biologically active compounds. researchgate.netavcr.cz

Structural Classification and Nomenclature of 1-amino-7H-purin-6-one within Purine Isomers

This compound is systematically named to describe its molecular architecture. The core "purin" indicates the fundamental bicyclic heterocyclic structure. The "-6-one" suffix signifies a carbonyl group (a carbon double-bonded to an oxygen) at the 6th position of the purine ring. The "1-amino-" prefix denotes an amino group (-NH2) attached to the 1st position. Finally, "7H-" specifies that the 7th position in the imidazole (B134444) ring is occupied by a hydrogen atom. nih.gov

This compound is an isomer of other more commonly known aminopurinones, such as guanine (2-amino-1,9-dihydro-6H-purin-6-one). wikipedia.org The seemingly subtle difference in the position of the amino group and the site of hydrogenation has significant implications for the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions, such as hydrogen bonding.

Purine chemistry is further complicated by the phenomenon of tautomerism, where protons can migrate between different nitrogen and oxygen atoms within the molecule, leading to a dynamic equilibrium of different structural forms. wikipedia.orgnih.gov For this compound, several tautomers are theoretically possible, and the predominant form can be influenced by its environment, such as the solvent polarity. wikipedia.org

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H5N5O |

| Core Structure | Purine |

| Key Functional Groups | Amino group at C1, Carbonyl group at C6 |

| Isomeric Relationship | Isomer of guanine and other aminopurinones |

Research Trajectories and Academic Relevance of Aminopurinones

The academic and industrial interest in aminopurinones, including this compound, stems from their diverse biological activities. ontosight.ai The modification of the purine scaffold has proven to be a fruitful strategy in drug discovery. researchgate.net Researchers have synthesized and investigated a wide array of purine derivatives for their potential therapeutic applications. researchgate.netnih.gov

The synthesis of novel purine derivatives often involves multi-step chemical reactions, starting from simpler precursors. ontosight.ai These synthetic efforts are aimed at creating molecules with specific properties that can interact with biological targets in a desired manner. ontosight.ai The exploration of aminopurinones continues to be an active area of research, with scientists investigating their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.netrsc.org The ability to create a diverse library of these compounds allows for extensive screening and the identification of new lead compounds for drug development. ontosight.ai

Table 2: Key Research Areas for Aminopurinones

| Research Area | Focus |

| Medicinal Chemistry | Design and synthesis of novel derivatives with therapeutic potential. researchgate.net |

| Chemical Biology | Use of modified purines to study and modulate biological processes. avcr.cz |

| Materials Science | Investigation of fluorescent properties for applications like cell labeling. beilstein-journals.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-7H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-10-2-9-4-3(5(10)11)7-1-8-4/h1-2H,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLADKNAQIWWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321403 | |

| Record name | NSC374513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81375-77-1 | |

| Record name | NSC374513 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC374513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Amino 7h Purin 6 One

Tautomerism and Prototropic Equilibria of 1-amino-7H-purin-6-one

This compound exists as a mixture of tautomers, which are isomers that readily interconvert through the migration of a proton. The relative stability of these tautomers is influenced by factors such as the solvent environment.

Keto-Enol Tautomerism in the Purinone Moiety

The purinone core of this compound allows for keto-enol tautomerism. Theoretical studies on isoguanine (B23775) have shown that while enol tautomers are predominant in the gas phase, the keto forms are more stable in aqueous solutions acs.org. This shift in equilibrium highlights the significant role of the solvent in dictating the favored tautomeric form. The keto form is characterized by a carbonyl group (C=O) at the C6 position, while the enol form possesses a hydroxyl group (-OH) at the same position.

N-H Tautomerism within the Purine (B94841) Ring System

In addition to keto-enol tautomerism, this compound exhibits N-H tautomerism due to the presence of multiple nitrogen atoms within its purine ring. Protons can migrate between the N1, N3, N7, and N9 positions. Computational studies have indicated that in aqueous solution, the N1H and N3H neutral tautomeric forms of isoguanine are approximately equally populated acs.org. Spectroscopic measurements combined with statistical analyses of isoguanine and its analogs have been employed to understand these complex tautomeric equilibria nih.gov. The specific tautomer present can significantly influence the molecule's hydrogen bonding patterns and, consequently, its biological function.

Electrophilic and Nucleophilic Reactivity Profiles

The distribution of electrons within the this compound molecule dictates its susceptibility to attack by electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species).

Reactivity at Nitrogen Centers (N1, N3, N7, N9)

The nitrogen atoms of the purine ring, with their lone pairs of electrons, are generally considered nucleophilic centers. The specific nucleophilicity of each nitrogen atom is influenced by its local chemical environment and the tautomeric form of the molecule. For instance, in the deamination of isoguanine, the deprotonated form (isoG-) is more reactive towards water, suggesting enhanced nucleophilicity of the nitrogen involved in the reaction nih.gov. Theoretical studies on related purines indicate that the N3 position can be a site of protonation, which would influence its nucleophilic character researchgate.net.

Reactivity at Carbon Centers (C2, C6, C8)

The carbon centers of the purine ring can act as either electrophilic or nucleophilic sites depending on the reaction. The C2 position of adenine (B156593), a structural analog, is known to be susceptible to attack by hydroxyl radicals, leading to the formation of isoguanine nih.gov. This suggests that the C2 position in the precursor molecule is an electrophilic site. In contrast, the C6 carbon, bonded to an exocyclic amino group and an oxygen atom in the keto form, can be an electrophilic center, susceptible to nucleophilic attack. The reactivity of the C8 position is also of interest in various chemical transformations.

Acid-Base Properties and Protonation States in Varied Environments

The presence of both acidic (N-H) and basic (amino group, ring nitrogens) functionalities imparts amphoteric character to this compound, allowing it to act as either an acid or a base depending on the pH of the environment.

The protonation and deprotonation equilibria of isoguanine are crucial for its chemical reactivity. Theoretical calculations have been employed to predict the pKa values, which are a measure of the acidity of a compound. For 2-hydroxyadenine (isoguanine), the predicted pKa for the strongest acidic site is approximately 10.78, while the pKa for the strongest basic site is around 2.02.

Predicted pKa Values for this compound

| Property | Predicted Value |

| Strongest Acidic pKa | 10.78 |

| Strongest Basic pKa | 2.02 |

These predicted values suggest that in physiological conditions (pH ~7.4), the neutral form of isoguanine is the predominant species. The protonation state can significantly influence the molecule's reactivity. For example, theoretical studies on the deamination of isoguanine have shown that the reaction is more favorable for the deprotonated form (isoG-) reacting with water compared to the neutral or protonated forms nih.gov. This indicates that changes in the environmental pH can modulate the reaction pathways of this compound. Computational studies have also explored the tautomeric and ionic configurations of isoguanine in both the gas phase and in solution, providing a deeper understanding of its acid-base equilibria acs.org.

Photochemical and Electrochemical Properties of the Chemical Compound

The photochemical and electrochemical characteristics of this compound, also known as isoguanine, are integral to understanding its behavior in various chemical and biological systems. Research into these properties reveals its capacity for fluorescence and its susceptibility to electrochemical oxidation, drawing parallels with related purine compounds.

Photochemical Properties

Isoguanine and its derivatives have been the subject of studies focusing on their fluorescent properties. nih.govacs.org Fluorescence labeling is a significant analytical technique for visualizing changes in micro-environments, and isoguanine nucleosides are considered applicable for fluorescence detection in diagnostics and therapeutics. acs.org The fluorescence of isoguanine derivatives can be influenced by environmental conditions. For instance, 8-azaisoguanosine exhibits strong fluorescence that intensifies under alkaline conditions compared to a neutral pH. rsc.org

Derivatives of isoguanine have been functionalized with fluorescent reporter groups, such as pyrene (B120774), to act as sensors. acs.orgacs.org The photophysical properties, including fluorescence, solvatochromism, and quantum yields, of these new nucleosides have been determined. acs.org When incorporated into DNA, fluorescently labeled isoguanine can be used to monitor local structural changes. acs.orgescholarship.org For example, pyrene-labeled DNA duplexes containing isoguanine are more fluorescent than the corresponding single strands. acs.org

Electrochemical Properties

The electrochemical behavior of this compound is characterized by its susceptibility to oxidation, a trait it shares with other purine bases, particularly its isomer, guanine (B1146940). Guanine possesses the lowest redox potential among the canonical DNA nucleobases, making it a primary target for oxidative damage. nih.govnih.gov The redox potential of guanine is approximately 1.29 V vs. NHE. nih.gov Isoguanine itself is recognized as a product of the oxidative damage of DNA and RNA. rsc.orgwikipedia.org

The oxidation of purines can be studied using electrochemical methods, which are sensitive enough to quantify oxidation products. nih.govnih.gov The electrochemical oxidation of 8-oxoguanine, a common product of guanine oxidation, is a pH-dependent, reversible process. scispace.comresearchgate.net Given that 8-oxoguanine has a lower redox potential (0.74 V vs. NHE) than guanine itself, it is even more easily oxidized. nih.gov This suggests that isoguanine, as an oxidized purine derivative, is also readily susceptible to further electrochemical oxidation.

Studies on various purine derivatives have demonstrated their electrochemical activity. For instance, the electrochemical properties of several purines have been investigated for their potential as corrosion inhibitors for metals, a process that relies on their ability to interact with metal surfaces and alter electrochemical processes. mdpi.comresearchgate.net Electrochemical techniques like cyclic voltammetry and differential pulse voltammetry are employed to investigate the oxidation processes of such compounds. electrochemsci.org

Table 1: Summary of Photochemical and Electrochemical Properties of this compound (Isoguanine) and Related Compounds

| Compound/Derivative | Property | Observation | Relevant Research Findings |

|---|---|---|---|

| Isoguanine Derivatives | Photochemical (Fluorescence) | Exhibit fluorescence; can be functionalized with reporter groups like pyrene. acs.orgacs.org | Used as fluorescent probes for detection and to monitor micro-environmental changes. acs.org |

| 8-azaisoguanosine | Photochemical (Fluorescence) | Shows strong fluorescence, which is enhanced in alkaline conditions. rsc.org | Fluorescence intensity is pH-dependent. rsc.org |

| Guanine | Electrochemical (Redox Potential) | Has the lowest redox potential among canonical DNA bases (1.29 V vs. NHE). nih.gov | Highly susceptible to electrochemical oxidation. nih.govnih.gov |

| 8-oxoguanine | Electrochemical (Redox Potential) | Has a lower redox potential than guanine (0.74 V vs. NHE). nih.gov | Readily oxidized in a pH-dependent, reversible process. scispace.comresearchgate.net |

| Isoguanine | Electrochemical (Oxidation) | Identified as a product of oxidative damage; expected to be easily oxidized. rsc.orgwikipedia.org | Its electrochemical behavior is relevant in studies of oxidative stress and as a corrosion inhibitor. researchgate.net |

Theoretical and Computational Chemistry Studies of 1 Amino 7h Purin 6 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1-amino-7H-purin-6-one. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic properties, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules like purine (B94841) derivatives. nih.govscispace.com It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. cp2k.orgyoutube.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to predict bond lengths, bond angles, and dihedral angles. scispace.comresearchgate.net These optimized geometries represent the most stable conformation of the molecule in the gas phase or in solution, providing a foundational model for understanding its interactions. mdpi.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further details about bonding, charge transfer, and intramolecular interactions that stabilize the molecular structure. researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. researchgate.netosaka-u.ac.jp While computationally more demanding than DFT, ab initio methods are valuable for benchmarking other computational techniques and for situations where high accuracy is paramount. nih.govbiorxiv.org

For purine systems, ab initio calculations are employed to obtain precise energies, which are critical for studying tautomeric equilibria and reaction mechanisms. arxiv.org By systematically improving the level of theory and the basis set, researchers can achieve results that converge towards the exact solution of the Schrödinger equation for the molecule, offering a deep and reliable understanding of its intrinsic electronic properties and behavior. osaka-u.ac.jp

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govclemson.edu By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. nih.govmdpi.com

The purine ring, the core structure of this compound, possesses a degree of flexibility that is crucial for its biological function. MD simulations can track the motions of the purine ring over time, revealing its conformational dynamics. nih.gov These simulations can identify the most probable conformations, the transitions between different conformational states, and the flexibility of different regions of the molecule. This information is vital for understanding how the molecule might interact with biological targets like enzymes or receptors. nih.gov

The tautomeric form of a purine derivative can be significantly influenced by its environment, particularly the solvent. orientjchem.orgresearchgate.net this compound can exist in different tautomeric forms due to the migration of protons. The relative stability of these tautomers is highly sensitive to solvent polarity. nih.gov

Computational studies often use the Polarizable Continuum Model (PCM) to simulate the effects of a solvent. orientjchem.orgacs.org Research on related aminopurines shows that in the gas phase, the 9H tautomer is typically the most stable. However, in polar solvents like water, the relative stability can change, with the 7H tautomer becoming more favored. nih.govnih.gov This is because polar solvents can preferentially stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For instance, in 6-oxo purines, polarizable solvents increase the stability of tautomers compared to the gas phase. orientjchem.orgresearchgate.net In some substituted purines, increasing the polarity of the solvent leads to an increase in the electron-donating ability of the amino group. acs.orgnih.gov

Table 1: Predicted Relative Stability of Purine Tautomers in Different Environments

| Purine Derivative | Environment | Order of Tautomer Stability | Reference |

|---|---|---|---|

| C6-aminopurine (Adenine) | Gas Phase | 9H > 3H > 7H > 1H | nih.gov |

| C6-aminopurine (Adenine) | Water | 9H > 7H > 3H > 1H | nih.gov |

| 6-oxopurine | Gas Phase / Benzene | OP2 > OP1 > OP6 > OP5 > OP7 > OP4 > OP3 | orientjchem.org |

| 6-oxopurine | THF / Methanol / Water | OP2 > OP1 > OP4 > OP6 > OP5 > OP7 > OP3 | orientjchem.org |

Analysis of Electronic Properties and Reactivity Descriptors

From the electronic properties calculated using methods like DFT, several reactivity descriptors can be derived. These descriptors help to quantify and predict the chemical reactivity and stability of the molecule. mdpi.com

Commonly calculated global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron, related to -EHOMO.

Electron Affinity (EA): The energy released when an electron is added, related to -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2. A harder molecule is generally less reactive. researchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as (IP + EA) / 2. mdpi.com

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons, calculated as μ2 / (2η), where μ is the chemical potential (-χ). researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for understanding its behavior in chemical reactions. researchgate.net For example, the analysis of these descriptors can help predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 2: Calculated Electronic Properties and Reactivity Descriptors for a Model Purine System

| Property | Symbol | Formula | Typical Value Range (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6 to -8 |

| LUMO Energy | ELUMO | - | -1 to -3 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4 to 6 |

| Ionization Potential | IP | -EHOMO | 6 to 8 |

| Electron Affinity | EA | -ELUMO | 1 to 3 |

| Chemical Hardness | η | (IP - EA) / 2 | 2 to 3 |

| Electronegativity | χ | (IP + EA) / 2 | 3.5 to 5.5 |

| Electrophilicity Index | ω | μ2 / (2η) | 1.5 to 4.0 |

Note: The values in this table are illustrative for a typical purine-like molecule and would need to be specifically calculated for this compound.

Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity Indiceswuxiapptec.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.comlibretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.orgirjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comedu.krd Conversely, a small gap indicates that a molecule is more reactive and less stable. wikipedia.orgirjweb.com

For the isoguanine (B23775) molecule, Density Functional Theory (DFT) calculations have determined the HOMO-LUMO energy gap to be 4.180 eV. researchgate.net This value provides a quantitative measure of its chemical reactivity. researchgate.net From the energies of the HOMO and LUMO, several global chemical reactivity indices can be calculated, which further describe the molecule's electronic properties. edu.krdresearchgate.net These indices include electronegativity (the ability to attract electrons), chemical hardness (resistance to change in electron distribution), and global softness (the reciprocal of hardness, indicating higher reactivity). irjweb.comresearchgate.net

A study reported the following chemical reactivity indices for isoguanine:

Electronegativity (χ): 3.782 eV researchgate.net

Chemical Hardness (η): 2.090 eV researchgate.net

Global Softness (S): 0.478 eV⁻¹ researchgate.net

The calculated chemical hardness value of 2.090 eV denotes significant molecular stability. researchgate.net The electronegativity value of 3.782 eV represents the molecule's capacity to attract electrons, and its softness value indicates its polarizability. researchgate.net

Calculated Chemical Reactivity Indices for this compound

| Parameter | Symbol | Calculated Value | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | ΔE | 4.180 eV | researchgate.net |

| Electronegativity | χ | 3.782 eV | researchgate.net |

| Chemical Hardness | η | 2.090 eV | researchgate.net |

| Global Softness | S | 0.478 eV⁻¹ | researchgate.net |

Electrostatic Potential Maps and Charge Distributionjoaquinbarroso.com

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) maps are visual tools used to understand the charge distribution within a molecule. youtube.comlibretexts.org These maps illustrate the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. youtube.comlibretexts.org Conventionally, red colors indicate regions of negative electrostatic potential (electron-rich, nucleophilic sites), while blue colors represent regions of positive electrostatic potential (electron-poor, electrophilic sites). youtube.com

For this compound, MEP and ESP analyses reveal specific sites for electrophilic and nucleophilic reactivity. researchgate.net The hydrogen atoms are identified as electrophilic regions, having a partial positive charge. researchgate.net In contrast, the oxygen and nitrogen atoms are shown to be nucleophilic regions, characterized by a high density of electrons and partial negative charges. researchgate.net

These charge distributions are crucial for understanding intermolecular interactions. For instance, ESP maps of isoguanine base pairs have shown that the nonplanarity of these pairs arises from electrostatic repulsion between the monomers. acs.org Furthermore, these maps indicate that placing a cation, such as an alkali metal ion, in the central cavity of an isoguanine tetrad would lead to the formation of a bowl-like structure due to the electrostatic interactions. acs.org This visualization of charge is therefore essential for predicting how isoguanine will interact with other molecules, including DNA bases, water, and metal ions. acs.orgias.ac.in

Structure-Property Relationships Derived from Computational Modelsjoaquinbarroso.com

Quantitative Structure-Property Relationship (QSPR) models are computational techniques that aim to establish a mathematical connection between the chemical structure of a molecule and its physicochemical properties. nih.govnih.gov By analyzing computed structural and electronic parameters, these models can predict various chemical and biological activities. mdpi.comresearchgate.net

In the case of this compound, computational models provide significant insights into its structure-property relationships.

Reactivity and Electronic Structure: A primary relationship is established between the electronic structure, described by frontier molecular orbitals, and chemical reactivity. wuxiapptec.commdpi.com The calculated HOMO-LUMO gap of 4.180 eV is a direct structural descriptor that predicts the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally correlates with higher reactivity, a principle that can be used to compare isoguanine's reactivity with other purine derivatives. irjweb.commdpi.com

Intermolecular Interactions and Charge Distribution: The charge distribution, visualized through electrostatic potential maps, directly relates the molecular structure to its interaction properties. nih.gov The identified nucleophilic regions on the nitrogen and oxygen atoms and electrophilic regions on the hydrogen atoms explain isoguanine's capacity for hydrogen bonding. researchgate.net Computational studies on isoguanine base pairs and tetrads have confirmed that the stability and geometry of these higher-order structures are governed by the electrostatic forces and hydrogen bonding capabilities derived from its fundamental charge distribution. acs.org

Tautomeric Stability: Computational models have been used to investigate the relative stability of different tautomers of isoguanine. nih.gov Theoretical calculations have shown that among four possible tautomers, the N(1)H keto-amino form is the most stable, which helps explain experimental observations. nih.gov This demonstrates a clear relationship between the computed energy of a specific structure (property) and its observed prevalence (property).

These computational approaches, by linking calculated structural parameters to observable chemical properties, are invaluable for predicting the behavior of this compound in various chemical and biological contexts. nih.gov

Biological and Biochemical Research Applications of 1 Amino 7h Purin 6 One

Interactions with Biomolecules at the Molecular Level

The specific arrangement of hydrogen bond donors and acceptors in isoguanine (B23775) allows for unique interactions with other biomolecules, particularly nucleic acids and proteins.

Isoguanine has been extensively studied as a component of non-natural nucleic acid systems due to its distinct base-pairing capabilities. It can form a stable base pair with isocytosine (B10225) and 5-methylisocytosine, which is structurally analogous to the guanine-cytosine pair but with an altered hydrogen-bonding pattern. This property has been exploited to expand the genetic alphabet in synthetic biology research.

The interaction of isoguanine with DNA and RNA polymerases has been a key area of investigation. Various polymerases have been shown to recognize and incorporate isoguanosine (B3425122) triphosphate during nucleic acid synthesis. However, the fidelity of this incorporation can be variable. For instance, some DNA polymerases have been observed to misincorporate thymine (B56734) opposite a template isoguanine. This is attributed to the existence of a minor tautomeric form of isoguanine that can form a stable base pair with thymine. The efficiency and accuracy of isoguanine incorporation are dependent on the specific polymerase being studied and the sequence context of the template strand.

| Enzyme | Base Incorporated Opposite Isoguanine | Reference |

| T7 RNA Polymerase | Isocytosine, Uracil (B121893) | mdpi.comharvard.edu |

| AMV Reverse Transcriptase | Isocytosine | mdpi.comharvard.edu |

| Klenow Fragment of DNA Polymerase I | Isocytosine, Thymine | mdpi.comharvard.edu |

| T4 DNA Polymerase | No significant incorporation | mdpi.comharvard.edu |

This table summarizes the observed incorporation of nucleobases opposite a template isoguanine by different polymerases.

While specific studies detailing the binding affinity of isoguanine to classical cell surface or nuclear receptors are limited, its interaction with the active sites of various enzymes has been a subject of research. These interactions are a form of protein-ligand binding and are crucial for understanding the compound's biological effects. Molecular docking studies of purine (B94841) analogues have provided insights into the potential binding modes of isoguanine within the catalytic pockets of purine-metabolizing enzymes. These computational models suggest that the positioning of the amino and carbonyl groups on the purine ring of isoguanine allows for specific hydrogen bonding and van der Waals interactions with amino acid residues in the enzyme's active site. The binding orientation and affinity are predicted to be influenced by the specific architecture of the binding pocket of each enzyme.

Enzymatic Substrate and Inhibitor Studies

Isoguanine's structural similarity to natural purines makes it a candidate for interaction with a variety of enzymes involved in purine metabolism, acting as either a substrate or an inhibitor.

One of the most well-characterized enzymatic reactions involving isoguanine is its deamination by cytosine deaminase from Escherichia coli. This enzyme catalyzes the conversion of isoguanine to xanthine (B1682287). Kinetic studies have been performed to quantify the efficiency of this reaction.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| E. coli Cytosine Deaminase | Isoguanine | 72 | 49 | 6.7 x 10⁵ |

| E. coli Cytosine Deaminase | Cytosine | 302 | 45 | 1.5 x 10⁵ |

This table presents the kinetic parameters for the deamination of isoguanine and cytosine by E. coli cytosine deaminase, indicating that isoguanine is a more efficient substrate under the tested conditions. nih.gov

Furthermore, isoguanine has been identified as an inhibitor of inosine (B1671953) monophosphate (IMP) pyrophosphorylase. This inhibition suggests that isoguanine can interfere with the de novo synthesis of purine nucleotides. The mechanism of inhibition is thought to involve the binding of isoguanine to the active site of the enzyme, preventing the binding of the natural substrate, hypoxanthine.

Structure-activity relationship studies on purine analogues have provided a framework for understanding how modifications to the isoguanine scaffold could affect its interaction with enzyme binding pockets. For instance, substitutions at the N1 position of isoguanine have been shown to influence its biological activity. The nature of the substituent, whether it is a methyl group or a larger moiety, can alter the compound's affinity for an enzyme's active site. The presence and position of substituents on the purine ring can impact the hydrogen bonding network and steric compatibility within the binding pocket, thereby modulating the inhibitory potency or substrate efficiency of the isoguanine derivative.

Role in Fundamental Biological Pathways (if applicable to purine scaffold)

Isoguanine plays a significant role in the context of oxidative stress and DNA repair pathways. It is a known product of oxidative damage to adenine (B156593) in DNA. nih.gov Reactive oxygen species (ROS) can lead to the oxidation of adenine, resulting in the formation of 8-oxo-adenine, which can then be converted to isoguanine. The presence of isoguanine in a DNA strand is mutagenic as it can mispair with thymine during DNA replication, leading to A:T to G:C transversions.

Due to its mutagenic potential, cells have evolved mechanisms to recognize and remove isoguanine from DNA. DNA repair enzymes such as MutY and MutM from E. coli have been shown to have some activity towards isoguanine, although with relatively low affinity. nih.gov In humans, the hMTH1 protein has been found to hydrolyze isoguanosine triphosphate, preventing its incorporation into nucleic acids. This highlights the role of isoguanine as a marker of oxidative damage and a substrate for cellular defense mechanisms that maintain genomic integrity. The formation and repair of isoguanine are therefore integral parts of the cellular response to oxidative stress. nih.gov

Biosynthetic and Catabolic Pathways of Related Purine Systems

1-amino-7H-purin-6-one, more commonly known as isoguanine, is a purine base that arises in biological systems primarily as a result of oxidative damage to DNA. wikipedia.orgnih.gov It is not a component of the standard genetic code, and its presence is often indicative of cellular stress and potential mutagenicity. wikipedia.orgebi.ac.uk

Biosynthesis as a Product of Oxidative Damage: The primary pathway for the formation of isoguanine in vivo is through the oxidation of adenine residues within DNA. ebi.ac.uknih.gov Reactive oxygen species can attack the C2 position of adenine, leading to the formation of 2-hydroxyadenine, the keto tautomer of which is isoguanine. ebi.ac.uk This has been observed in various organisms, from E. coli to cultured human cells. wikipedia.orgrsc.org Studies using gas chromatography-mass spectrometry (GC-MS) have confirmed that isoguanine is produced as a DNA oxidation product of adenine in both E. coli and human lymphoblast cells. rsc.org The formation of isoguanine from 2,6-diaminopurine (B158960) via reaction with nitrous acid has also been demonstrated synthetically, a reaction that notably resists further deamination to xanthine under these conditions. rsc.org

Catabolic Fate: While the biosynthetic origin of isoguanine as a damage product is well-documented, its specific catabolic pathways in vivo are less clearly defined in the provided research. Chemically, isoguanine can be converted to xanthine when treated with hydrochloric acid. rsc.org This suggests a potential biological parallel, as xanthine is a key intermediate in the canonical purine degradation pathway. In this pathway, purine bases are ultimately converted to uric acid for excretion. However, isoguanine is notably resistant to deamination by nitrous acid, a property that distinguishes it from guanine (B1146940), which is converted to xanthine under similar conditions. rsc.org This resistance highlights a difference in chemical reactivity that may influence its biological processing.

| Pathway Step | Description | Precursor(s) | Product(s) | Organism/System |

| Formation | Oxidation of adenine in DNA | Adenine, Reactive Oxygen Species | Isoguanine (2-hydroxyadenine) | E. coli, Cultured Human Cells wikipedia.orgrsc.org |

| Synthetic Formation | Reaction with nitrous acid | 2,6-diaminopurine | Isoguanine | Chemical Synthesis rsc.org |

| Potential Degradation | Conversion to xanthine | Isoguanine | Xanthine | Chemical (via HCl) rsc.org |

Molecular Recognition and Self-Assembly in Biological Systems

The specific arrangement of hydrogen bond donors and acceptors on the this compound molecule dictates its molecular recognition and self-assembly properties. These properties are distinct from its isomer, guanine, and have been a subject of significant research interest. rsc.org

Molecular Recognition: Isoguanine's primary mode of molecular recognition is through hydrogen bonding. Its ability to form a stable, three-hydrogen-bond pair with isocytosine is a cornerstone of its use in synthetic genetics. oup.com However, its recognition is not limited to this artificial partner. Due to the existence of different tautomeric forms, isoguanine can mispair with natural bases. rsc.org For instance, a tautomeric form of isoguanine is complementary to thymine (or uracil), which can lead to mutations during DNA replication if isoguanine is present as a damaged base. wikipedia.orgoup.com The potential for hydrogen bonding with uracil and cytosine has also been proposed. rsc.org The stability of these pairings can be influenced by environmental factors such as temperature and the polarity of the surrounding solution, which can affect the tautomeric equilibrium. rsc.org

Self-Assembly: Similar to guanine, isoguanine and its nucleoside, isoguanosine, can self-assemble into various supramolecular structures, particularly in the presence of cations. rsc.org This assembly is driven by the formation of hydrogen-bonded macrocycles.

Tetramers and Decamers: Isoguanosine can form structures such as tetramers ((isoG)₄·M⁺) and decamers ((isoG)₁₀·2M⁺) templated by metal cations (M⁺). rsc.org

Structural Polymorphism: The resulting self-assembled structures can vary. For example, isoguanosine tetramers are strongly nonplanar, except when formed with Li⁺, while pentameric structures are often planar. rsc.org

Hydrogel Formation: Certain derivatives, like 8-aza-2′-deoxyisoguanosine, have been shown to form hydrogels even at very low concentrations of KCl. rsc.org This gel-forming ability suggests potential applications in nanobiotechnology and medicine. Interestingly, the nitrogen at the N7 position, while not directly involved in the hydrogen bonding of the macrocycle, is crucial for this hydrogel formation. rsc.org

These self-assembly properties are being explored for applications in the development of ionophores and novel biomaterials. rsc.org

| Phenomenon | Interacting Molecules | Key Interactions | Resulting Structure/Effect |

| Specific Base Pairing | Isoguanine & Isocytosine | Three hydrogen bonds | Orthogonal base pair in synthetic DNA/RNA oup.com |

| Mispairing | Isoguanine & Thymine/Uracil | Hydrogen bonds (via tautomer) | Potential for mutations during DNA replication wikipedia.orgoup.com |

| Cation-Templated Self-Assembly | Isoguanosine & Metal Cations (e.g., K⁺, Li⁺) | Hoogsteen-like hydrogen bonding, ion-dipole interactions | Tetramers, Decamers rsc.org |

| Hydrogel Formation | 8-aza-2′-deoxyisoguanosine & KCl | Self-assembly into fibrous networks | Supramolecular hydrogel rsc.org |

Future Directions and Emerging Research Avenues for 1 Amino 7h Purin 6 One

Development of Novel Synthetic Methodologies

While isoguanine (B23775) and its nucleoside, isoguanosine (B3425122), have been subjects of study for decades, the development of efficient, scalable, and versatile synthetic routes remains a critical research focus. High costs and complex purification have historically limited its widespread application. nih.govnih.gov

Recent advancements have aimed to overcome these barriers. A notable development is a simple and convenient method for the large-scale synthesis of high-purity isoguanosine. nih.gov This approach utilizes the diazotization of 2,6-diaminopurine (B158960) riboside with sodium nitrite (B80452) and acetic acid at room temperature, followed by a novel purification step involving N7-position protonation and deprotonation. nih.govresearchgate.net This method is significant for its mild conditions, speed, and applicability to derivatives like 2'-fluoro-isoguanosine and 2'-deoxy-isoguanosine. nih.govnih.gov

Other synthetic strategies have been explored over the years, each with distinct advantages and drawbacks. These include methods starting from 2,6-dichloropurine, photochemical rearrangement of adenosine (B11128) 1-oxide, and N,N′-dicyclohexylcarbodiimide (DCC)-mediated cyclodesulfurative methods. rsc.orgaston.ac.uk The ongoing development of these methodologies is crucial for making isoguanine and its derivatives more accessible for research in medicinal chemistry and materials science. rsc.orgnih.gov

Table 1: Comparison of Selected Synthetic Methodologies for Isoguanine/Isoguanosine

| Starting Material | Key Reagents/Method | Advantages | Reference(s) |

| 2,6-Diaminopurine Riboside | Diazotization (NaNO₂, AcOH) | Simple, fast, high-purity, scalable, mild conditions | nih.govnih.gov |

| 2,6-Dichloropurine | Glycosylation, Amination, Displacement | Concise route to 2'-deoxyisoguanosine | aston.ac.uk |

| AICA Riboside | Benzoyl isothiocyanate, DCC | Milder conditions and improved yield over earlier methods | rsc.org |

| Adenosine 1-oxide | Photochemical Rearrangement (UV light) | Novel photochemical approach | rsc.org |

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the behavior of isoguanine within complex biological mimics requires sophisticated analytical techniques. Advanced spectroscopic methods are pivotal for elucidating its structure, tautomeric forms, and interactions in solution and within nucleic acid structures.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the three-dimensional structure of DNA duplexes containing isoguanine. nih.gov High-resolution 1H NMR studies have confirmed the formation of stable parallel-stranded DNA duplexes and have been used to observe the imino protons involved in non-canonical base pairs, such as the reverse Watson-Crick configuration between isoguanine and cytosine. nih.govnih.gov

Fluorescence spectroscopy offers another powerful tool for analysis. While isoguanine itself is not strongly fluorescent, chemical modifications can turn it into a valuable probe. nih.gov Researchers have synthesized and studied fluorescent tri-cyclic purine (B94841) analogs derived from isoguanine. nih.gov Furthermore, attaching fluorescent tags like pyrene (B120774) to isoguanine derivatives allows for the detection of nucleic acid structures and their dynamics. acs.orgacs.org For example, some pyrene-isoguanine conjugates exhibit strong excimer fluorescence in water, a property that could be harnessed for sensing applications. acs.org These approaches are foundational for developing in situ imaging techniques to visualize isoguanine-containing nucleic acids in cellular environments.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation provides deep insights into the molecular behavior of isoguanine. Quantum mechanics (QM) and molecular dynamics (MD) simulations are increasingly used to predict structures, energies, and reaction pathways, which can then be tested and confirmed in the laboratory. nih.gov

A key area of investigation is the tautomerism of isoguanine, which is critical to its base-pairing fidelity. tandfonline.comnih.gov Computational studies have explored the relative stabilities of its different tautomeric forms (e.g., keto vs. enol), predicting how these might lead to mispairing with canonical bases like thymine (B56734). researchgate.net These predictions have been validated by high-resolution X-ray crystallography and NMR experiments, which have captured isoguanine adopting multiple tautomeric forms when paired with thymidine (B127349) in a DNA duplex. nih.gov

Another powerful example of this integrated approach comes from the study of higher-order isoguanine structures. Computational studies predicted that isoguanine quintets (pentaplexes) could form a planar geometry, whereas its quartets (quadruplexes) would be non-planar. nih.gov This theoretical insight provided a hypothesis for the experimental observation that isoguanine pentaplexes can bind and activate heme, similar to G-quadruplexes, while isoguanine quadruplexes cannot. nih.gov This demonstrates how theory can explain function and guide the design of new functional DNA structures.

Application as a Scaffold in Chemical Biology Research

The isoguanine core structure serves as a versatile scaffold for the synthesis of functionalized molecules used in chemical biology and nanotechnology. Its purine framework can be chemically modified at various positions to introduce new functionalities, such as fluorescent probes or reactive groups for bioconjugation. rsc.org

Researchers have attached "clickable" side chains (e.g., ethynyl, octadiynyl, or tripropargylamine (B1585275) residues) to the isoguanine base. acs.orgnih.gov Once incorporated into an oligonucleotide, these clickable groups can be used to attach other molecules, such as fluorescent dyes like pyrene, via copper-catalyzed click chemistry. acs.org This strategy allows for the precise labeling of DNA for diagnostic purposes or for studying DNA-protein interactions. The position of these functional groups within the DNA duplex is critical, as modifications at position-7 can stabilize the base pair, while those at position-8 can be destabilizing. acs.org

Beyond probes, isoguanine is a building block for supramolecular structures. Its ability to self-assemble into tetramers and decamers in the presence of cations has led to applications in gel formation and the development of ionophores. rsc.orgrsc.org These self-assembling properties, driven by the unique hydrogen-bonding capabilities of the isoguanine scaffold, open avenues for creating novel biomaterials and delivery systems with programmed structures and functions. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.